molecular formula C22H21FN4O4S B2937203 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 899751-25-8

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Número de catálogo: B2937203
Número CAS: 899751-25-8
Peso molecular: 456.49
Clave InChI: TYYBAUMPUVWTCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group and a 5,5-dioxo (sulfone) moiety. The ethanediamide (oxalamide) bridge connects this core to a 4-fluorobenzyl group. Crystallographic characterization of such compounds typically employs programs like SHELXL for refinement and ORTEP for visualization, ensuring precise structural determination .

Propiedades

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c1-13-3-8-19(14(2)9-13)27-20(17-11-32(30,31)12-18(17)26-27)25-22(29)21(28)24-10-15-4-6-16(23)7-5-15/h3-9H,10-12H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYBAUMPUVWTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has gained attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is associated with various biological functions.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C20H22FN4O3S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

Key features include:

  • A thieno[3,4-c]pyrazole framework.
  • Multiple functional groups such as amides and aromatic rings that enhance its chemical reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from recent research.

Anticancer Activity

  • Mechanism of Action : Studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation. For instance, a study demonstrated that it significantly reduced cell viability in human cancer cell lines by promoting apoptosis through mitochondrial pathways.
  • Case Studies :
    • Study 1 : A study involving breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with the compound. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
    • Study 2 : In another study on lung cancer cells, the compound exhibited significant cytotoxic effects, leading to G2/M phase cell cycle arrest. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.

Anti-inflammatory Properties

The compound has also been characterized for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
  • Case Studies :
    • Study 1 : In animal models of arthritis, administration of the compound resulted in reduced swelling and inflammation markers compared to control groups.
    • Study 2 : In vitro studies showed that the compound effectively suppressed NF-kB activation, which is crucial for inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide is essential for its therapeutic application:

ParameterValue
AbsorptionRapidly absorbed
Bioavailability~60%
MetabolismHepatic (CYP450)
Elimination Half-life8 hours

Comparación Con Compuestos Similares

Table 1: Comparison of Structural Features

Compound Core Structure Key Substituents Functional Groups Identified (IR, NMR)
Target Compound Thieno[3,4-c]pyrazol-5λ⁶-sulfone 2,4-dimethylphenyl; 4-fluorobenzyl-ethanediamide C=O (amide, ~1660–1680 cm⁻¹), sulfone (S=O, ~1250 cm⁻¹)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c]benzothiazine 3,4-dimethyl; 2-fluorobenzyl-acetamide C=O (amide, ~1663 cm⁻¹), sulfone (S=O, ~1255 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl; thione C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹)

Key Observations :

  • Heterocyclic Core: The thieno[3,4-c]pyrazol core in the target compound is distinct from the pyrazolo-benzothiazine in and triazole in , but all feature sulfone or thione groups, which enhance stability and electronic properties.
  • Fluorinated Aryl Groups : The 4-fluorobenzyl group in the target compound contrasts with the 2-fluorobenzyl in and 2,4-difluorophenyl in . Fluorine substitution patterns influence lipophilicity and metabolic stability.
  • Amide vs.

Spectral Characterization

  • IR Spectroscopy :
    • The target compound’s ethanediamide C=O stretches (~1660–1680 cm⁻¹) align with acetamide C=O in and hydrazinecarbothioamide C=O in .
    • Absence of S-H (~2500–2600 cm⁻¹) in the target compound confirms a stable sulfone group, unlike tautomeric thiol-thione systems in triazoles .
  • X-ray Crystallography : Structural refinement using SHELXL ensures precise bond-length measurements (mean C–C = 0.006 Å in ), critical for confirming molecular geometry .

Physicochemical and Electronic Properties

  • Lumping Strategy : Compounds with similar cores (e.g., sulfones, fluorinated aromatics) may exhibit analogous reactivity or bioactivity, as suggested by lumping strategies in organic chemistry .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.